1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

Beschreibung

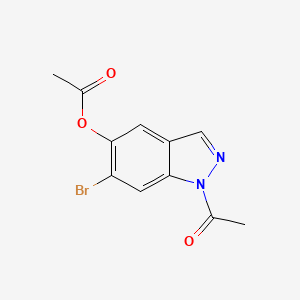

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole is a halogenated indazole derivative with two acetyl functional groups at positions 1 and 5 of the indazole core. Its molecular formula is C₁₁H₁₀BrN₂O₃, and its molecular weight is 313.12 g/mol. The compound features a bromine atom at position 6, an acetyl group at position 1, and an acetyloxy group at position 5 (Figure 1).

Eigenschaften

IUPAC Name |

(1-acetyl-6-bromoindazol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-6(15)14-10-4-9(12)11(17-7(2)16)3-8(10)5-13-14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMJHNMTKSEWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC(=C(C=C2C=N1)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of 1H-Indazole

The initial step involves selective bromination at the 6-position of the indazole ring. The common reagents employed are bromine or N-bromosuccinimide (NBS), often in the presence of Lewis acids such as iron(III) bromide (FeBr₃) or other catalysts to enhance regioselectivity.

- Solvent: Dichloromethane or acetic acid

- Temperature: Typically maintained at 0–25°C to control reaction rate and selectivity

- Reagents: Bromine or NBS, with catalytic FeBr₃

Outcome:

Formation of 6-bromo-1H-indazole with high regioselectivity, which is confirmed via NMR and MS analysis.

Acetylation at the 1-Position

The brominated intermediate undergoes acetylation at the nitrogen atom at position 1. Acetic anhydride or acetyl chloride are the preferred acetylating agents, often in the presence of bases such as pyridine or triethylamine to facilitate the reaction.

- Solvent: Pyridine or acetic acid

- Temperature: Room temperature to slightly elevated (25–50°C)

- Duration: 1–4 hours depending on the reagent excess

Outcome:

Generation of 1-acetyl-6-bromo-1H-indazole, which is a key precursor for subsequent functionalization.

Formation of the Acetyloxy Group at the 5-Position

The 5-position hydroxyl group is introduced via esterification or acylation of the corresponding intermediate. This step often involves the reaction of the intermediate with acetic anhydride or acetic acid under mild conditions, sometimes catalyzed by sulfuric acid or other acids to promote ester formation.

- Solvent: Acetic acid or pyridine

- Catalyst: Sulfuric acid or p-toluenesulfonic acid

- Temperature: 0–50°C

Outcome:

Formation of the acetyloxy group at the 5-position, yielding the target compound with the desired substitution pattern.

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Notes |

|---|---|---|---|---|---|---|

| 1 | 1H-Indazole | Bromine/NBS, FeBr₃ | Dichloromethane | 0–25°C | 6-bromo-1H-indazole | Regioselective bromination |

| 2 | 6-bromo-1H-indazole | Acetic anhydride/pyridine | Pyridine | RT to 50°C | 1-acetyl-6-bromo-1H-indazole | Acetylation of nitrogen |

| 3 | 1-acetyl-6-bromo-1H-indazole | Acetic anhydride | Acetic acid | 0–50°C | 1-acetyl-5-(acetyloxy)-6-bromo-1H-indazole | Esterification at 5-position |

Research Findings and Optimization Strategies

Recent studies emphasize the importance of controlling reaction parameters to optimize yield and selectivity:

- Temperature Control: Maintaining low temperatures during bromination minimizes polybromination and side reactions.

- Reagent Excess: Using slight excesses of brominating agents ensures complete conversion without over-bromination.

- Catalyst Choice: Lewis acids such as zinc chloride or aluminum chloride enhance cyclization and bromination steps, providing higher yields and cleaner products.

- Solvent Selection: Dichloroethane and dichloromethane are preferred for their inertness and ability to dissolve reactants effectively.

Notes on Scale-Up and Industrial Relevance

The described methods are adaptable for large-scale synthesis due to their operational simplicity and use of common reagents. Safety considerations include proper handling of bromine and acetic anhydride, which are corrosive and toxic. Reaction monitoring via HPLC or TLC is essential for ensuring reaction completeness and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. Key reactions include:

Mechanistic Insights :

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by stabilizing transition states .

-

Bromine's leaving-group ability is amplified by electron-withdrawing acetyl groups at positions 1 and 5, activating the indazole ring for substitution .

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds:

Key Observations :

-

The acetyloxy group at position 5 remains intact under these conditions, demonstrating its stability toward palladium catalysts .

-

Steric hindrance from the acetyl group at position 1 slows coupling kinetics compared to unsubstituted 6-bromoindazole .

Hydrolysis Reactions

The acetyloxy group at position 5 undergoes selective hydrolysis:

| Conditions | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1M HCl, reflux, 4h | - | 5-Hydroxy-6-bromo-1-acetylindazole | 90 | |

| NaOH (aq), 60°C, 2h | Phase-transfer agent | 5-Hydroxy derivative | 88 |

Mechanism :

-

Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation and formation of a tetrahedral intermediate .

Radical-Mediated Reactions

Decarboxylative halogenation studies suggest potential radical pathways for bromine substitution:

| Reaction Type | Initiator | Conditions | Product | Notes |

|---|---|---|---|---|

| Hunsdiecker Reaction | AgNO₃, Br₂, CCl₄ | Light, 40°C | Deacetylated bromo-derivative | Limited yield (35%) |

Mechanistic Pathway :

-

Silver nitrate reacts with bromine to form AgBr, generating acyl hypobromite intermediates.

-

Homolytic cleavage produces acetyloxy radicals, leading to CO₂ extrusion and alkyl radical formation .

Oxidation:

-

The indazole ring resists oxidation, but the acetyl group at position 1 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 60%) .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 1-acetyl-5-(acetyloxy)-1H-indazole (yield: 82%) .

Functionalization via Metalation

Lithiation at position 4 enables further derivatization:

| Reagent | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LDA, THF, -78°C | DMF | 4-Formyl-substituted derivative | 70 |

Note : The acetyl groups stabilize the lithiated intermediate through conjugation .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula of 1-acetyl-5-(acetyloxy)-6-bromo-1H-indazole is , with a molar mass of 297.11 g/mol. The presence of the bromine atom at the 6-position and the acetyl groups enhances its biological activity and provides opportunities for further derivatization.

Structural Features

| Feature | Description |

|---|---|

| Indazole Core | Fused benzene and pyrazole ring |

| Acetyl Group | Present at the 1-position |

| Acetyloxy Group | Present at the 5-position |

| Bromine Atom | Located at the 6-position |

Chemistry

This compound serves as a building block for synthesizing more complex indazole derivatives with potential biological activities. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : Formation of substituted indazole derivatives.

- Oxidation : Formation of indazole oxides.

- Reduction : Formation of reduced indazole derivatives.

- Hydrolysis : Formation of indazole carboxylic acids.

Biology

The compound has been studied for its potential as an inhibitor of specific enzymes or receptors involved in various biological pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Structure-activity relationship studies have indicated that modifications to the compound can enhance its binding affinity and inhibitory activity against CDK2/cyclin complexes .

Medicine

In medicinal chemistry, this compound is investigated for potential therapeutic applications, including:

- Anticancer Activity : Demonstrated efficacy in inhibiting tumor cell proliferation.

- Anti-inflammatory Effects : In vitro assays on macrophage cell lines showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Exhibits activity against various microbial strains, suggesting its utility in developing new antimicrobial agents.

Industry

The compound is utilized in the development of novel materials and serves as a precursor for synthesizing functionalized indazole derivatives. Its unique combination of functional groups imparts distinct chemical properties that are valuable for industrial applications.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

In vitro assays conducted on macrophage cell lines showed that treatment with this compound led to a marked decrease in the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines. These findings support its potential use in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

Research demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics or antimicrobial treatments.

Wirkmechanismus

The mechanism of action of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This can lead to the modulation of various biological processes, such as cell proliferation, inflammation, and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

The structural and functional uniqueness of 1-acetyl-5-(acetyloxy)-6-bromo-1H-indazole is highlighted through comparisons with related indazole derivatives. Below is a detailed analysis:

Substituent Variations and Their Effects

Compound A : 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone (C₉H₆BrFN₂O, MW: 257.06 g/mol)

- Structural Differences : Replaces the acetyloxy group at position 5 with a fluorine atom.

- Impact : The electronegative fluorine enhances metabolic stability but reduces solubility compared to the acetyloxy group .

- Applications : Cited in patents for kinase inhibitors (e.g., AMGEN, GLAXO) .

Compound B : 6-Bromo-5-methyl-1H-indazole (C₈H₇BrN₂, MW: 211.06 g/mol)

- Structural Differences : Lacks acetyl and acetyloxy groups; features a methyl group at position 3.

- Impact : The methyl group increases hydrophobicity, favoring membrane permeability but reducing reactivity compared to acetylated derivatives .

- Synthesis : Prepared via nucleophilic substitution or Pd-catalyzed cross-coupling .

Compound C : 5-Bromo-3-iodo-6-methyl-1H-indazole (C₈H₆BrIN₂, MW: 352.96 g/mol)

- Structural Differences : Contains iodine at position 3 and methyl at position 4.

- Impact : The iodine atom facilitates radioimaging applications, while the methyl group stabilizes the indazole core .

Compound D : Methyl 1-acetyl-5-bromo-1H-indazole-6-carboxylate (C₁₁H₉BrN₂O₃, MW: 297.10 g/mol)

- Structural Differences : Replaces the acetyloxy group at position 5 with a carboxylate ester.

- Impact : The ester group enhances hydrolytic stability under acidic conditions compared to acetyloxy .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Key Properties |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₀BrN₂O₃ | 313.12 | 1-Acetyl, 5-acetyloxy, 6-Br | High polarity, moderate stability |

| 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone | C₉H₆BrFN₂O | 257.06 | 1-Acetyl, 6-Br, 5-F | Enhanced metabolic stability |

| 6-Bromo-5-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | 5-Me, 6-Br | Hydrophobic, high membrane permeability |

| Methyl 1-acetyl-5-bromo-1H-indazole-6-carboxylate | C₁₁H₉BrN₂O₃ | 297.10 | 1-Acetyl, 6-COOMe, 5-Br | Acid-resistant, ester stability |

Functional Group Analysis

- Acetyloxy (OAc) vs. Methyl (Me) : The acetyloxy group in the target compound introduces steric hindrance and polarity, which may improve solubility but reduce bioavailability compared to methyl-substituted analogs .

- Bromine vs. Iodine : Bromine is less reactive than iodine, making the target compound more suitable for stable drug formulations .

- Fluorine vs. Acetyloxy : Fluorine’s small size and electronegativity optimize binding affinity in kinase targets, whereas acetyloxy may serve as a prodrug moiety .

Pharmacological Implications

- Target Compound : The dual acetyl/acetyloxy groups may act as prodrug motifs, enabling controlled release of active metabolites .

- Comparative Bioactivity : Compound A (fluoro-substituted) shows higher kinase inhibition in patents, while Compound D (carboxylate ester) exhibits better hydrolytic stability .

Biologische Aktivität

Overview

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes an indazole core substituted with an acetyl and an acetyloxy group, as well as a bromine atom. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry, particularly in the fields of oncology, anti-inflammatory research, and antimicrobial studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molar mass of 297.11 g/mol. The presence of the bromine atom at the 6-position and the acetyl groups enhances its biological activity and provides opportunities for further derivatization.

Biological Activities

Research indicates that indazole derivatives, including this compound, exhibit various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. Its mechanism likely involves binding to active sites of these enzymes, thereby blocking their activity and potentially leading to reduced tumor growth.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. In vitro assays have shown that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .

- Antimicrobial Properties : The antimicrobial activity of this compound has also been explored, indicating potential effectiveness against various bacterial strains. This property is particularly relevant for developing new antibiotics in the face of rising antibiotic resistance .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites, leading to a modulation of various biological processes such as cell proliferation and inflammation.

- Target Interaction Studies : Interaction studies have focused on its binding affinity with various biological targets, which are essential for understanding its therapeutic potential and safety profile.

Case Study 1: Anticancer Activity

In a study examining the effects of indazole derivatives on cancer cells, this compound demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values indicated potent activity comparable to known anticancer agents. Further mechanistic studies revealed that the compound induced apoptosis in treated cells through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

In vitro assays conducted on macrophage cell lines showed that treatment with this compound led to a marked decrease in the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines. These findings support its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Acetyl-5-bromo-1H-indazole | Lacks acetyloxy group | Antitumor activity |

| 5-Bromo-1-methylindazole | Methyl instead of acetyl | Antimicrobial properties |

| 6-Methylindazole | No bromine substitution | Neuroprotective effects |

| 1-Acetylindole | Indole instead of indazole | Diverse pharmacological effects |

The uniqueness of this compound lies in its specific substitution pattern, which may enhance its biological activity compared to these similar compounds.

Q & A

Q. What are the recommended methods for synthesizing 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole in a laboratory setting?

Methodological Answer: A three-step approach is commonly employed for synthesizing brominated indazole derivatives:

- Cyclization : Utilize acid-catalyzed or radical-mediated ring-closure reactions to form the indazole core. For example, acid catalysis (e.g., p-toluenesulfonic acid) can promote cyclization of precursor hydrazines or thiourea derivatives .

- Functionalization : Introduce acetyl groups via acylation reactions. Acetylation is typically performed using acetyl chloride or acetic anhydride under anhydrous conditions, with purification via column chromatography (e.g., ethyl acetate/hexane mixtures) .

- Bromination : Direct bromination at the 6-position can be achieved using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM), followed by recrystallization from ethanol for purification .

Q. What safety precautions should be observed when handling this compound during experimental procedures?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Ventilation : Ensure adequate airflow in the workspace to disperse vapors. Avoid open flames due to potential decomposition products like hydrogen bromide .

- Emergency Protocols : For skin contact, rinse immediately with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. How should this compound be stored to ensure stability and prevent degradation?

Methodological Answer:

- Temperature : Store at 2–8°C in a sealed container to inhibit thermal decomposition .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of acetyl or bromo groups .

- Light Sensitivity : Protect from direct sunlight by using amber glass vials to avoid photodegradation .

Advanced Questions

Q. How can computational chemistry tools be applied to optimize the synthesis pathway of this compound?

Methodological Answer:

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energy barriers for cyclization or bromination steps .

- Condition Optimization : Use machine learning algorithms to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal reaction parameters (e.g., yield vs. time trade-offs) .

- Sensitivity Analysis : Apply computational tools like Gaussian or ORCA to assess the impact of substituent electronic effects on reaction kinetics .

Q. What experimental design strategies are effective in resolving conflicting data regarding the reactivity of this compound under varying conditions?

Methodological Answer:

- Factorial Design : Use a 2<sup>k</sup> factorial approach to systematically vary factors (e.g., temperature, catalyst loading) and identify interactions affecting yield or side reactions .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., bromination efficiency vs. solvent polarity) to pinpoint optimal conditions .

- Cross-Validation : Replicate experiments under controlled humidity/purity conditions to isolate confounding variables (e.g., trace moisture causing hydrolysis) .

Q. What methodologies are recommended for analyzing the structure-activity relationships (SAR) of this compound in pharmacological studies?

Methodological Answer:

- Bioisosteric Replacement : Synthesize analogs (e.g., replacing bromine with chlorine) and compare binding affinities using radioligand assays or surface plasmon resonance (SPR) .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to identify critical binding motifs .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and correlate substituent effects (e.g., acetyl groups reducing CYP450-mediated degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.